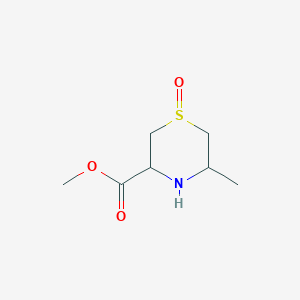![molecular formula C9H16O B13500870 {6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
{6-Methylspiro[3.3]heptan-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Methylspiro[3.3]heptan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and a methanol group at the 2-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methylspiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization at the 2-position. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with a methyl group at the 6-position and a hydroxyl group at the 2-position yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
{6-Methylspiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 2-position is particularly reactive and can participate in a wide range of transformations .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group to form a ketone or aldehyde.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield {6-Methylspiro[3.3]heptan-2-one}, while reduction can produce {6-Methylspiro[3.3]heptane} .
Wissenschaftliche Forschungsanwendungen
{6-Methylspiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of {6-Methylspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{6,6-Difluoro-2-methylspiro[3.3]heptan-2-yl}methanol: This compound has fluorine atoms at the 6-position, which can significantly alter its chemical properties and reactivity.
{2-Methylspiro[3.3]heptan-2-yl}methanol: Lacks the methyl group at the 6-position, resulting in different steric and electronic effects.
6-Amino-2-methylspiro[3.3]heptan-2-ol: Contains an amino group instead of a hydroxyl group, leading to different chemical behavior and applications.
Uniqueness
{6-Methylspiro[3.3]heptan-2-yl}methanol is unique due to its specific substitution pattern and the presence of both a methyl and a hydroxyl group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(6-methylspiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-2-9(3-7)4-8(5-9)6-10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
SVYBJQUNSZHLQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C1)CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


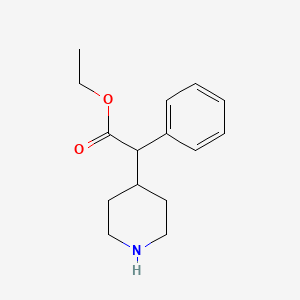
![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
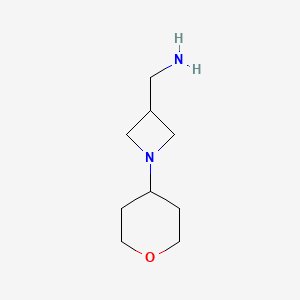
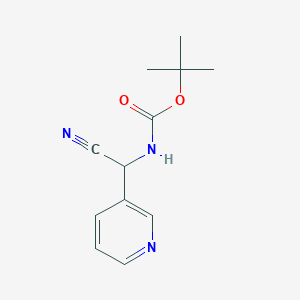
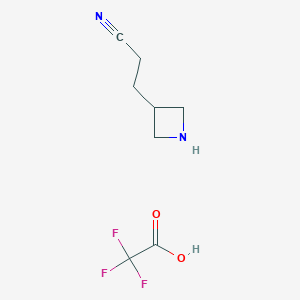

![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
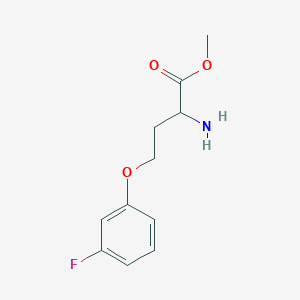
aminehydrochloride](/img/structure/B13500857.png)
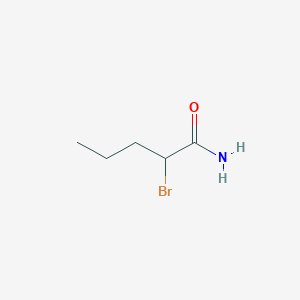
![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)
